molecular formula C15H14O B1614761 1-Methoxy-2-(2-phenylethenyl)benzene CAS No. 52805-92-2

1-Methoxy-2-(2-phenylethenyl)benzene

Cat. No.: B1614761
CAS No.: 52805-92-2
M. Wt: 210.27 g/mol
InChI Key: FLQOKJWUYDGZIT-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2-phenylethenyl)benzene, a methoxystilbene derivative with the CAS Registry Number 52805-92-2 , is an organic compound of significant interest in advanced chemical research. This compound, with the molecular formula C15H14O and a molecular weight of 210.27 g/mol , is characterized as a stilbene analogue where a methoxy group is ortho-substituted on one of the benzene rings . Its defined structure serves as a fundamental building block in organic synthesis and materials science. Researchers utilize this compound as a precursor in photochemical reactions, such as the synthesis of phenanthrenes . The compound has a melting point of 136 °C and a boiling point of 138-140 °C at 0.15 Torr . It is offered at a high purity level of 99% , making it suitable for demanding applications where consistency and reliability are paramount. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is not for human or veterinary use.

Properties

CAS No.

52805-92-2

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-methoxy-2-(2-phenylethenyl)benzene

InChI

InChI=1S/C15H14O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

FLQOKJWUYDGZIT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C=CC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison of Stilbene Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Weight Key Properties/Activities Reference
1-Methoxy-2-(2-phenylethenyl)benzene Methoxy (1), Phenylethenyl (2) Ether, Vinyl 210.27 High E selectivity in synthesis
3,5-Dimethoxystilbene Methoxy (1,3), Phenylethenyl (5) Ether, Vinyl 240.25 Antioxidant activity
1-Nitro-2-[(E)-2-phenylethenyl]benzene Nitro (1), Phenylethenyl (2) Nitro, Vinyl 225.22 Photochemical reactivity
2-Chlorostilbene Chloro (1), Phenylethenyl (2) Halogen, Vinyl 214.69 Intermediate in cross-coupling
1,3-Dihydroxy-5-(2-phenylethenyl)benzene (ST) Hydroxy (1,3), Phenylethenyl (5) Phenol, Vinyl 212.24 Antibacterial (produced by Photorhabdus)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 1-Methoxy-2-(2-phenylethenyl)benzene enhances electron density, favoring electrophilic substitutions, whereas nitro groups (e.g., in O-nitrostilbene) increase reactivity toward nucleophilic attacks .
  • Biological Activity: Hydroxystilbenes like ST exhibit antibacterial properties due to phenolic groups, while methoxy derivatives are less bioactive but serve as precursors in pharmaceuticals .

Key Observations:

  • Catalytic Hydrogenation : Preferred for E-selectivity in methoxy-substituted stilbenes .

Physicochemical Properties

¹H NMR data reveal substituent-induced shifts:

Table 3: ¹H NMR Comparison of Key Protons

Compound Name Vinylic Proton (δ, ppm) Aromatic Protons (δ, ppm) Methoxy/Oxygen Protons (δ, ppm) Reference
1-Methoxy-2-(2-phenylethenyl)benzene 7.78 (d, J = 16.5 Hz) 7.16–7.01 (m, 6H) 3.32 (s, 3H)
1-Methoxy-2-(1-phenylethyl)benzene Not applicable 7.31–7.12 (m, 7H) 3.78 (s, 3H)
3,5-Dimethoxystilbene 6.8–7.1 (m) 6.5–7.3 (m, 8H) 3.85 (s, 6H)

Key Observations:

  • Vinylic Proton Deshielding : The trans-vinylic proton in 1-Methoxy-2-(2-phenylethenyl)benzene is highly deshielded (δ 7.78 ppm) due to conjugation with the aromatic ring .
  • Methoxy Group Shielding : Methoxy protons resonate near δ 3.3–3.8 ppm, unaffected by substituent position .

Preparation Methods

Palladium-Catalyzed Coupling of 2-Chloroanisole with Phenylpropiolic Acid

One effective method for synthesizing 1-methoxy-2-(phenylethynyl)benzene (a closely related intermediate to 1-methoxy-2-(2-phenylethenyl)benzene) involves the palladium-catalyzed coupling of 2-chloroanisole with phenylpropiolic acid. The reaction conditions are as follows:

  • Reagents and Catalysts:

    • 2-Chloroanisole (0.5 mmol)
    • Phenylpropiolic acid (0.6 mmol)
    • PdCl2(Cy*Phine)2 (5 mol%)
    • Cesium carbonate (Cs2CO3, 1.2 mmol)
    • Solvent: 1,4-dioxane (2 mL)
  • Procedure:
    The reagents are placed in a sealable reaction tube with a magnetic stir bar, crimp-sealed with a Teflon-lined septum cap, and heated at 120 °C for 24 hours under vigorous stirring. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

  • Outcome:
    This method yields 1-methoxy-2-(phenylethynyl)benzene with good purity, suitable for further transformations.

Synthesis via Sonogashira Coupling of 2-Bromobenzaldehyde Derivatives with Phenylacetylene

Another widely used synthetic route involves the Sonogashira cross-coupling of 2-bromobenzaldehyde derivatives with terminal acetylenes such as phenylacetylene to form 2-(phenylethynyl)benzaldehydes, which can be subsequently converted to the target compound.

  • Reagents:

    • 2-Bromobenzaldehyde (10 mmol)
    • Phenylacetylene or substituted acetylenes (12 mmol)
    • Pd(PPh3)2Cl2 (2 mol%)
    • CuI (1 mol%)
    • Triethylamine (Et3N, 30 mL)
  • Conditions:
    The mixture is stirred under argon atmosphere and heated at 50 °C for 2–5 hours. After completion, the reaction mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography.

  • Products:
    This method affords 2-(phenylethynyl)benzaldehyde and its derivatives, which are key intermediates in the synthesis of 1-methoxy-2-(2-phenylethenyl)benzene.

Conversion of 2-(Phenylethynyl)benzaldehydes to 1-Methoxy-2-(2-phenylethenyl)benzene

The alkyne functionality in 2-(phenylethynyl)benzaldehydes can be selectively reduced or transformed to the corresponding vinyl derivatives, such as 1-methoxy-2-(2-phenylethenyl)benzene, through hydrogenation or other catalytic processes. Although detailed procedures specific to 1-methoxy-2-(2-phenylethenyl)benzene are less commonly reported, the general approach involves:

  • Hydrogenation:

    • Use of Pd/C or other suitable catalysts under hydrogen atmosphere to reduce the triple bond to a double bond.
    • Control of reaction conditions to avoid over-reduction to the alkane.
  • Characterization:

    • The products are typically characterized by NMR (1H and 13C), IR, and mass spectrometry to confirm the vinyl substitution pattern and methoxy group presence.

Experimental Data Summary Table

Step Starting Material(s) Catalyst/Reagents Conditions Product Yield/Notes
1 2-Chloroanisole + Phenylpropiolic acid PdCl2(Cy*Phine)2 (5 mol%), Cs2CO3 120 °C, 24 h, 1,4-dioxane 1-Methoxy-2-(phenylethynyl)benzene Purified by flash chromatography
2 2-Bromobenzaldehyde + Phenylacetylene Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N 50 °C, 2–5 h, argon atmosphere 2-(Phenylethynyl)benzaldehyde Column chromatography purification
3 2-(Phenylethynyl)benzaldehyde Pd/C, H2 (catalytic hydrogenation) Controlled hydrogenation 1-Methoxy-2-(2-phenylethenyl)benzene (vinyl derivative) Requires optimization for selective reduction

Research Findings and Notes

  • The palladium-catalyzed coupling reactions are highly efficient for forming the carbon-carbon bonds required in the target molecule.
  • The use of cesium carbonate as a base and 1,4-dioxane as solvent provides a suitable medium for the coupling reaction at elevated temperatures.
  • The Sonogashira coupling is a versatile and widely adopted method for synthesizing aryl-alkyne intermediates, which can be further manipulated.
  • Purification by flash chromatography on silica gel is standard to isolate the desired compounds with high purity.
  • Detailed NMR and mass spectrometry data confirm the structure and purity of the synthesized compounds.
  • The reduction of alkynes to alkenes must be carefully controlled to prevent over-reduction, which can complicate the synthesis of 1-methoxy-2-(2-phenylethenyl)benzene.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methoxy-2-(2-phenylethenyl)benzene?

A widely used method involves the semi-hydrogenation of alkynes catalyzed by chromium complexes. For example, 1-Methoxy-2-(phenylethynyl)benzene is synthesized via stereoselective hydrogenation using HN(iPr)₂ as a solvent at room temperature (22 h), yielding 63% after purification via column chromatography (n-pentane/DCM, 9:1) . Key analytical data include:

  • 1H-NMR (CDCl₃, 400 MHz): δ 7.62–7.47 (m, 3H), 3.92 (s, 3H).
  • GC-MS : tR = 9.86 min, m/z = 208 (molecular ion peak) .

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

1H- and 13C-NMR are critical for verifying regiochemistry and stereochemistry. For 1-Methoxy-2-(2-phenylethenyl)benzene:

  • 1H-NMR (CDCl₃, 400 MHz): Distinct methoxy singlet at δ 3.92 and aromatic/vinylic proton splitting patterns between δ 6.84–7.62 confirm substitution at the ortho position .
  • 13C-NMR (CDCl₃, 101 MHz): A quaternary carbon at δ 159.9 (Cq) confirms the methoxy group’s position, while vinylic carbons (δ 133.6–128.2) validate the ethenyl linkage .

Advanced Research Questions

Q. What factors influence the stereoselectivity of chromium-catalyzed alkyne hydrogenation in synthesizing this compound?

The stereoselectivity (E/Z ratio) is modulated by ligand choice, solvent polarity, and catalyst loading. For instance, sterically bulky ligands favor trans-addition of hydrogen to alkynes, enhancing E-selectivity. Kinetic studies using deuterated solvents (e.g., CD₃OD) can further elucidate hydrogenation pathways .

Q. How can positional isomers (ortho vs. para substitution) be differentiated analytically?

GC-MS and NMR are pivotal:

  • GC-MS : Ortho-substituted isomers (e.g., 1-Methoxy-2-(2-phenylethenyl)benzene) exhibit shorter retention times (tR = 9.86 min) compared to para analogs (tR = 47.06 min) due to differences in polarity .
  • NMR : Para-substituted derivatives show symmetrical splitting patterns in aromatic protons (e.g., δ 7.40–7.27 for para), whereas ortho substitution induces asymmetry (δ 6.84–7.62) .

Q. What are the mechanistic implications of this compound in fluorescence quenching studies?

While 1-Methoxy-2-(2-phenylethenyl)benzene itself is not directly studied, structurally related derivatives (e.g., PPPBB) exhibit super-fluorescence quenching due to extended π-conjugation and intramolecular charge transfer. Time-resolved fluorescence spectroscopy and DFT calculations can model these interactions, providing insights into photophysical behavior .

Methodological Considerations

  • Synthetic Optimization : Reaction yields can be improved by optimizing catalyst turnover numbers (TONs) via ligand screening (e.g., phosphine vs. N-heterocyclic carbenes) .
  • Analytical Cross-Validation : Combine NMR, GC-MS, and X-ray crystallography (where feasible) to resolve structural ambiguities, especially for isomers .

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